molecular formula C11H9F3O3 B1322577 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid CAS No. 200725-09-3

4-Oxo-4-(2-trifluoromethylphenyl)butyric acid

Cat. No.: B1322577
CAS No.: 200725-09-3
M. Wt: 246.18 g/mol
InChI Key: XBHFJUYTHQXMEA-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

4-Oxo-4-(2-trifluoromethylphenyl)butyric acid is a fluorinated β-keto acid derivative characterized by its unique molecular architecture. Its systematic IUPAC name, 4-oxo-4-[2-(trifluoromethyl)phenyl]butanoic acid , reflects the presence of a trifluoromethyl group at the ortho position of the aromatic ring and a ketone group at the fourth carbon of the butyric acid chain. The compound’s CAS registry number, 200725-09-3 , serves as a universal identifier across chemical databases and commercial catalogs.

The molecular formula C₁₁H₉F₃O₃ corresponds to a molecular weight of 246.18 g/mol , with structural features confirmed through spectroscopic methods such as NMR and mass spectrometry. The SMILES notation O=C(O)CCC(=O)C1=CC=CC=C1C(F)(F)F and InChI key XBHFJUYTHQXMEA-UHFFFAOYSA-N provide machine-readable representations of its connectivity and stereochemical properties. Table 1 summarizes its key identifiers.

Table 1: Molecular identifiers of this compound

Property Value
IUPAC Name 4-oxo-4-[2-(trifluoromethyl)phenyl]butanoic acid
CAS Number 200725-09-3
Molecular Formula C₁₁H₉F₃O₃
Molecular Weight 246.18 g/mol
SMILES O=C(O)CCC(=O)C1=CC=CC=C1C(F)(F)F
InChI Key XBHFJUYTHQXMEA-UHFFFAOYSA-N

Historical Context in Organofluorine Chemistry

The synthesis and application of organofluorine compounds expanded significantly in the 20th century, driven by the demand for thermally stable and chemically inert materials. The introduction of fluorine into organic frameworks, particularly via trifluoromethyl groups, became a cornerstone of industrial chemistry following breakthroughs in fluorination techniques. For instance, the Swarts reaction (1892), which employed antimony trifluoride to convert chlorocarbons to fluorocarbons, laid the groundwork for later methods to synthesize aromatic trifluoromethyl derivatives.

This compound epitomizes advancements in direct fluorination strategies , where benzotrichloride intermediates are treated with hydrogen fluoride (HF) to install trifluoromethyl groups. This approach, refined in the 1930s, enabled scalable production of fluorinated building blocks for pharmaceuticals and agrochemicals. The compound’s development aligns with the broader trend of incorporating fluorine to modulate electronic properties, bioavailability, and metabolic stability in target molecules.

Position Within β-Keto Acid Derivatives

As a β-keto acid, this compound features a ketone group at the β-position (C-3) relative to the carboxylic acid moiety, a structural motif known to confer distinct reactivity. β-Keto acids undergo decarboxylation upon heating, yielding ketones and carbon dioxide. For example, acetoacetic acid (the simplest β-keto acid) decarboxylates to acetone under mild conditions, a reaction leveraged in synthetic organic chemistry for carbon chain elongation.

The trifluoromethyl substituent in this compound introduces steric and electronic effects that influence its stability and reactivity. Unlike non-fluorinated analogs, the electron-withdrawing nature of the -CF₃ group stabilizes the enol tautomer, potentially altering its acid dissociation constant (predicted pKa ≈ 4.41). This property may enhance its utility in coordination chemistry or as a ligand in catalytic systems. Table 2 compares its attributes with related β-keto acids.

Table 2: Comparative analysis of β-keto acid derivatives

Compound Substituent Decarboxylation Temperature Key Applications
Acetoacetic acid -CH₃ 40–60°C Ketone synthesis
4-Oxo-4-phenylbutyric acid -C₆H₅ 100–120°C Polymer precursors
4-Oxo-4-(2-CF₃-phenyl)butyric acid -C₆H₄CF₃ (ortho) 150–170°C* Fluorinated intermediates

*Estimated based on analog thermal stability data.

Properties

IUPAC Name

4-oxo-4-[2-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)8-4-2-1-3-7(8)9(15)5-6-10(16)17/h1-4H,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHFJUYTHQXMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627092
Record name 4-Oxo-4-[2-(trifluoromethyl)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200725-09-3
Record name 4-Oxo-4-[2-(trifluoromethyl)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid typically involves the reaction of 2-trifluoromethylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium ethoxide or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-Oxo-4-(2-trifluoromethylphenyl)butyric acid is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Potential use in drug development and pharmacological studies.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The ketone and carboxylic acid functionalities can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-Oxo-4-(4-trifluoromethylphenyl)butyric Acid
  • Structure : Para-trifluoromethylphenyl substituent.
  • Molecular Formula : C₁₁H₉F₃O₃ (same as target compound).
  • CAS: Not explicitly listed, but analogous to CAS 15386-93-3 (3-trifluoromethyl isomer) .
2-Methyl-4-oxo-4-(3'-trifluoromethylphenyl)butyric Acid
  • Structure : Additional methyl group at position 2 and meta-CF₃ substituent.
  • Molecular Formula : C₁₂H₁₁F₃O₃; MW 260.21 g/mol (CAS 66549-17-5) .
  • Key Difference : The methyl group increases hydrophobicity, while the meta-CF₃ placement may reduce steric hindrance compared to ortho-substituted analogs.
2-Oxo-4-phenylbutyric Acid
  • Structure : Ketone at position 2 instead of 4.

Heterocyclic and Aromatic Substituents

4-Oxo-4-(2-thienyl)butyric Acid
  • Structure : Thienyl (sulfur-containing heterocycle) substituent.
  • Molecular Formula : C₈H₈O₃S; MW 184.21 g/mol (CAS 4653-08-1) .
  • Synthesis : Produced via succinic anhydride and thiophene derivatives with ~89% yield .
  • Applications : Used in organic synthesis; the thienyl group introduces π-conjugation and sulfur-based reactivity, differing from the CF₃-phenyl group’s electronic effects.
4-Oxo-4-(4-pentylphenyl)butyric Acid
  • Structure : 4-pentylphenyl substituent.
  • Molecular Formula : C₁₅H₂₀O₃; MW 248.32 g/mol (CAS 64779-07-3) .

Functionalized Derivatives and Adducts

4-Oxo-4-[(2-phenylethyl)amino]-butyric Acid
  • Structure : Amide linkage replacing the ketone.
  • CAS: Not explicitly provided; related to CAS 15386-93-3 (amino-substituted analog) .
  • Application : Used with fipronil in pest control compositions, suggesting synergistic bioactivity .
4-Oxo-4-(p-tolyl)butyric Acid Adduct with 4-ethylmorpholine
  • Structure : p-Tolyl substituent and ethylmorpholine adduct.
  • CAS : 171054-89-0 .
  • Regulatory Note: Classified as Xi (irritant) under EU regulations, highlighting handling precautions .

Data Table: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula MW (g/mol) CAS Key Properties/Applications
4-Oxo-4-(2-trifluoromethylphenyl)butyric acid 2-CF₃-phenyl C₁₁H₉F₃O₃ 246.18 58457-56-0 High electron-withdrawing capacity
4-Oxo-4-(4-trifluoromethylphenyl)butyric acid 4-CF₃-phenyl C₁₁H₉F₃O₃ 246.18 - Potential isomer-specific reactivity
4-Oxo-4-(2-thienyl)butyric acid 2-thienyl C₈H₈O₃S 184.21 4653-08-1 Synthesis intermediate
2-Methyl-4-oxo-4-(3'-CF₃-phenyl)butyric acid 3-CF₃-phenyl, 2-methyl C₁₂H₁₁F₃O₃ 260.21 66549-17-5 Enhanced hydrophobicity
4-Oxo-4-(4-pentylphenyl)butyric acid 4-pentylphenyl C₁₅H₂₀O₃ 248.32 64779-07-3 High lipophilicity

Biological Activity

4-Oxo-4-(2-trifluoromethylphenyl)butyric acid, a compound characterized by its unique trifluoromethyl substitution, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that illustrate its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C11H8F3O3C_{11}H_{8}F_{3}O_{3}, with a molecular weight of approximately 250.18 g/mol. Its structure features a butyric acid backbone with a ketone group and a phenyl ring substituted with trifluoromethyl groups, which significantly influence its reactivity and biological interactions.

PropertyDescription
Molecular FormulaC₁₁H₈F₃O₃
Molecular Weight250.18 g/mol
Functional GroupsKetone, Carboxylic Acid
Trifluoromethyl GroupEnhances lipophilicity and reactivity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity due to strong electron-withdrawing properties, facilitating interactions with active sites on proteins.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can modulate the activity of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
  • Cell Signaling Modulation : By influencing signaling pathways, it can affect gene expression and cellular behavior, potentially leading to therapeutic effects in diseases such as cancer.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : It has been found to inhibit COX-2 and lipoxygenases (LOX), which are key enzymes in the inflammatory response.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that it may induce apoptosis in various cancer cell lines by modulating pathways such as MCL-1.

Table 1: Summary of Biological Activities

ActivityMechanismReference
COX-2 InhibitionReduces prostaglandin synthesis
Cytotoxicity in Cancer CellsInduces apoptosis via MCL-1 modulation
Antioxidant PotentialScavenges free radicals

Case Studies

Several studies have explored the implications of this compound in various biological contexts:

  • Inhibition of Cancer Cell Growth : A study demonstrated that derivatives similar to this compound could significantly inhibit the proliferation of breast cancer cells (MCF-7), showing promise for further development as an anticancer agent.
    • Findings : Induction of apoptosis was linked to modulation of key proteins involved in cell survival pathways.
  • Toxicological Assessments : Research involving related compounds indicated notable biological activity, emphasizing their potential utility in drug development for conditions like diabetes and obesity by targeting Dipeptidyl Peptidase IV (DPP-IV).
    • Findings : The compound showed effective inhibition at dosages ranging from 0.1 to 500 mg depending on the specific application .

Table 2: Relevant Case Studies

Study FocusFindings
Cancer Cell GrowthInduction of apoptosis via MCL-1 modulation
Pharmacological ApplicationsSignificant activity against DPP-IV

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid in laboratory settings?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, reacting 2-trifluoromethylphenyl derivatives with succinic anhydride under acidic conditions (e.g., H₂SO₄ or AlCl₃) can yield the target compound. Reaction optimization should include temperature control (40–80°C) and inert atmospheres to prevent side reactions. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Structural analogs, such as 4-(2-fluorophenyl)-4-oxobutanoic acid, have been synthesized using similar protocols .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm the ketone (δ ~200–210 ppm in ¹³C NMR) and trifluoromethyl groups (δ ~110–120 ppm in ¹⁹F NMR). Compare peaks with PubChem data for related compounds .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to verify molecular weight (expected m/z for C₁₁H₉F₃O₃: ~246.1) and purity .
  • FT-IR : Identify carbonyl stretches (~1700–1750 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Q. What purification strategies are effective for isolating high-purity this compound from reaction mixtures?

  • Methodological Answer :

  • Liquid-Liquid Extraction : Separate acidic components using sodium bicarbonate washes to isolate the carboxylic acid moiety .
  • Crystallization : Use ethanol/water mixtures (1:3 ratio) at 4°C for slow crystallization, enhancing yield and purity.
  • Molecular Sieves : For reactions involving solvents like isooctane, molecular sieves (3Å) can remove residual water and byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, solvent controls, and concentration ranges). For example, antimicrobial assays in used pest control models, while anticancer studies in employed mammalian cell lines, leading to variability .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 4-phenylbutyric acid derivatives) to identify substituent-driven activity trends .
  • Dose-Response Curves : Establish EC₅₀ values across multiple replicates to account for biological variability .

Q. What methodologies are recommended for evaluating the impact of trifluoromethyl substituents on the compound's reactivity and stability?

  • Methodological Answer :

  • Comparative Kinetic Studies : Synthesize analogs with varying substituents (e.g., -CF₃ vs. -F) and measure reaction rates under identical conditions. For example, highlights the electron-withdrawing effect of fluorine on aryl rings, which can stabilize intermediates .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition temperatures) to correlate substituent effects with material robustness.
  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps and predict sites of nucleophilic/electrophilic attack .

Q. What computational approaches are suitable for predicting the binding affinity of this compound with target enzymes?

  • Methodological Answer :

  • Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to dock the compound into enzyme active sites (e.g., histone deacetylases). Use crystallographic data (PDB) for relevant targets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key interactions (e.g., hydrogen bonds with catalytic residues).
  • QSAR Modeling : Train models on datasets of analogous butyric acid derivatives to predict bioactivity and optimize substituent patterns .

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